molecular formula C7H4N2O6 B1596389 4-Hydroxy-3,5-dinitrobenzaldehyde CAS No. 52132-61-3

4-Hydroxy-3,5-dinitrobenzaldehyde

Cat. No.: B1596389
CAS No.: 52132-61-3
M. Wt: 212.12 g/mol
InChI Key: DFAVWLKOYKKDFX-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dinitrobenzaldehyde is an organic compound with the molecular formula C₇H₄N₂O₆ and a molecular weight of 212.12 g/mol . . This compound is characterized by the presence of hydroxyl and nitro groups attached to a benzaldehyde core, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde typically involves nitration reactions. One common method is the nitration of 4-hydroxybenzaldehyde using fuming nitric acid at low temperatures . This reaction introduces nitro groups at the 3 and 5 positions of the benzaldehyde ring. Industrial production methods may involve similar nitration processes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

4-Hydroxy-3,5-dinitrobenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids for nitration, reducing agents like hydrogen gas or sodium borohydride for reduction, and bases for substitution reactions. Major products formed from these reactions include 4-hydroxy-3,5-diaminobenzaldehyde and various substituted derivatives .

Scientific Research Applications

4-Hydroxy-3,5-dinitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-dinitrobenzaldehyde involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function . These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

4-Hydroxy-3,5-dinitrobenzaldehyde can be compared to other nitrobenzaldehydes, such as 3,5-dinitrosalicylaldehyde and 4-hydroxy-3-nitrobenzaldehyde . While these compounds share similar structural features, this compound is unique due to the presence of both hydroxyl and nitro groups, which confer distinct reactivity and applications. The combination of these functional groups makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

4-hydroxy-3,5-dinitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-3-4-1-5(8(12)13)7(11)6(2-4)9(14)15/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAVWLKOYKKDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200142
Record name 4-Hydroxy-3,5-dinitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52132-61-3
Record name 4-Hydroxy-3,5-dinitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52132-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3,5-dinitrobenzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,5-dinitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3,5-dinitrobenzaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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